molecular formula C9H17ClN2O2 B1505725 hexahydro-Pyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid ethyl ester hydrochloride CAS No. 1186663-22-8

hexahydro-Pyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid ethyl ester hydrochloride

Cat. No.: B1505725
CAS No.: 1186663-22-8
M. Wt: 220.69 g/mol
InChI Key: LFPIHLPVPPQQAZ-UHFFFAOYSA-N
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Description

Hexahydro-Pyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid ethyl ester hydrochloride is a chemical compound that belongs to the class of nitrogen-containing heterocyclic compounds. These types of compounds are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the cyclization of appropriate precursors. One common method involves the reaction of a suitable pyrrole derivative with an ethyl ester under acidic conditions to form the desired product.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that involve the use of catalysts and controlled reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Hexahydro-Pyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid ethyl ester hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Hexahydro-Pyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid ethyl ester hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is being investigated for its therapeutic potential in treating various diseases.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

Hexahydro-Pyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid ethyl ester hydrochloride is similar to other nitrogen-containing heterocyclic compounds such as pyrrolopyrazine and indole derivatives. its unique structure and properties make it distinct in terms of its reactivity and biological activity.

Comparison with Similar Compounds

  • Pyrrolopyrazine derivatives

  • Indole derivatives

  • Pyrazoloquinolinone derivatives

Properties

IUPAC Name

ethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2.ClH/c1-2-13-9(12)11-5-7-3-4-10-8(7)6-11;/h7-8,10H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPIHLPVPPQQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CC2CCNC2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30712341
Record name Ethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30712341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186663-22-8
Record name Pyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid, hexahydro-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186663-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30712341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
hexahydro-Pyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid ethyl ester hydrochloride
Reactant of Route 2
hexahydro-Pyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid ethyl ester hydrochloride
Reactant of Route 3
Reactant of Route 3
hexahydro-Pyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid ethyl ester hydrochloride
Reactant of Route 4
hexahydro-Pyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid ethyl ester hydrochloride
Reactant of Route 5
hexahydro-Pyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid ethyl ester hydrochloride
Reactant of Route 6
hexahydro-Pyrrolo[3,4-b]pyrrole-5(1H)-carboxylic acid ethyl ester hydrochloride

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